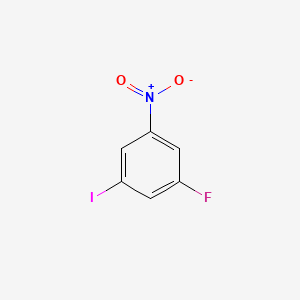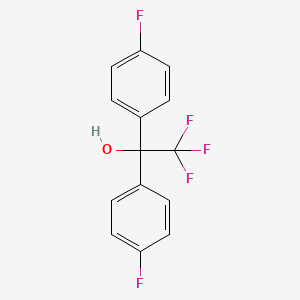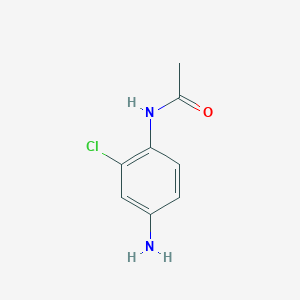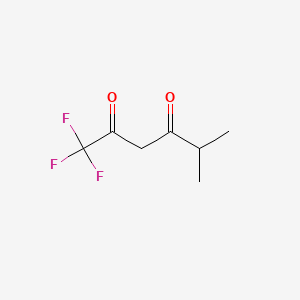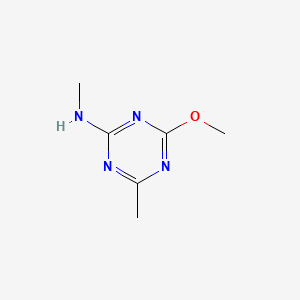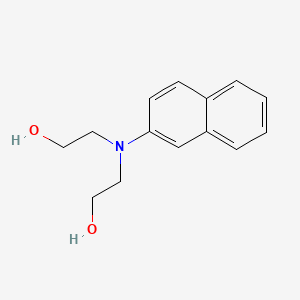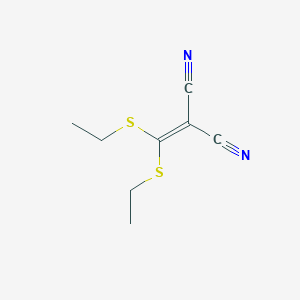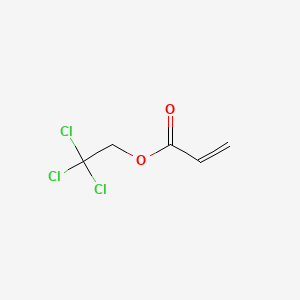
2,2,2-三氯乙基丙烯酸酯
描述
2,2,2-Trichloroethyl acrylate is a chemical compound with the molecular formula C5H5Cl3O2 and a molecular weight of 203.45 . It is commonly used in laboratory settings .
Molecular Structure Analysis
The InChI code for 2,2,2-Trichloroethyl acrylate is 1S/C5H5Cl3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 2,2,2-Trichloroethyl acrylate are not detailed in the search results, it’s known that the 2,2,2-Trichloroethyl moiety is used as a protecting group for acids, acetals, and phosphoryl groups of nucleotides .Physical And Chemical Properties Analysis
2,2,2-Trichloroethyl acrylate has a density of 1.4±0.1 g/cm3, a boiling point of 222.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.9±3.0 kJ/mol, a flash point of 91.8±26.3 °C, and an index of refraction of 1.485 .科学研究应用
Application in Organic Chemistry
Scientific Field
Summary of the Application
2,2,2-Trichloroethyl acrylate is a stable chloroformate which acylates aliphatic and aromatic hydroxyl and amino groups under mild conditions . This reagent is commercially available and has been widely used in regio-, chemo-, and stereoselective syntheses .
Methods of Application or Experimental Procedures
The exact methods of application can vary depending on the specific synthesis being performed. However, in general, 2,2,2-Trichloroethyl acrylate can be used to acylate aliphatic and aromatic hydroxyl and amino groups under mild conditions . This involves reacting the 2,2,2-Trichloroethyl acrylate with the target molecule in the presence of a suitable catalyst and solvent .
Results or Outcomes
The use of 2,2,2-Trichloroethyl acrylate in organic synthesis can lead to a wide variety of products, depending on the starting materials and reaction conditions . The reagent has been used in regio-, chemo-, and stereoselective syntheses, demonstrating its versatility and utility in organic chemistry .
Application in Polymer Chemistry
Scientific Field
Summary of the Application
2,2,2-Trichloroethyl acrylate has been used in the copolymerization with various comonomers . These copolymers have potential applications in coatings .
Methods of Application or Experimental Procedures
The copolymerization involves reacting 2,2,2-Trichloroethyl acrylate with a comonomer in the presence of a suitable catalyst and solvent . The exact conditions can vary depending on the specific comonomer and desired properties of the resulting copolymer .
Results or Outcomes
The copolymerization of 2,2,2-Trichloroethyl acrylate with different comonomers can lead to a variety of copolymers with diverse properties . These copolymers can have higher glass transition temperatures than room temperature, making them suitable for use in coatings .
安全和危害
属性
IUPAC Name |
2,2,2-trichloroethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNDMWZEMQAWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963306 | |
| Record name | 2,2,2-Trichloroethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl acrylate | |
CAS RN |
44925-09-9 | |
| Record name | 2-Propenoic acid, 2,2,2-trichloroethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044925099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trichloroethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

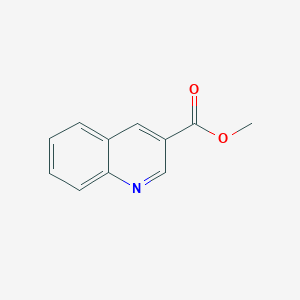
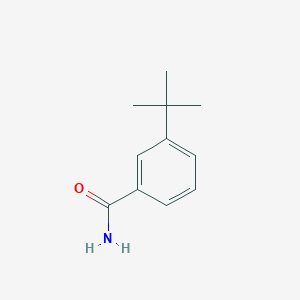
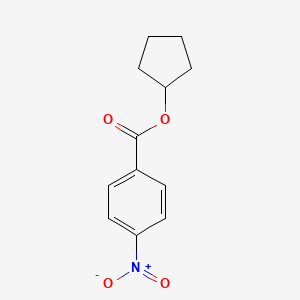
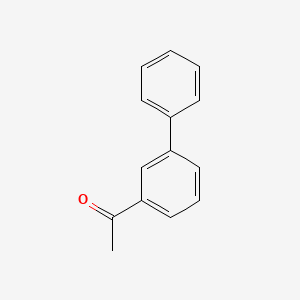
![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)
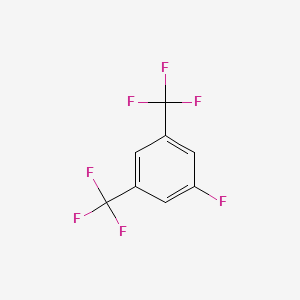
![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)
